molecular formula C12H18N2 B070097 3-Methyl-1-(4-methylphenyl)piperazine CAS No. 180622-24-6

3-Methyl-1-(4-methylphenyl)piperazine

Cat. No.: B070097
CAS No.: 180622-24-6
M. Wt: 190.28 g/mol
InChI Key: NUVOURRQFIQWTK-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group attached to the piperazine ring and a 4-methylphenyl group attached to one of the nitrogen atoms. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylphenyl)piperazine typically involves the reaction of 4-methylphenylpiperazine with methylating agents. One common method is the alkylation of 4-methylphenylpiperazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation reactions using similar methods as described above. The process is optimized for higher yields and purity, and typically involves continuous flow reactors to ensure consistent production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(4-methylphenyl)piperazine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

3-Methyl-1-(4-methylphenyl)piperazine can be compared with other similar compounds, such as:

    1-Methyl-4-phenylpiperazine: Similar structure but lacks the methyl group on the phenyl ring.

    1-(4-Methylphenyl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.

    1-Methyl-4-(3-pyrrolidinyl)piperazine: Contains a pyrrolidine ring instead of a phenyl ring.

These compounds share similar chemical properties but differ in their specific interactions and applications, highlighting the unique characteristics of this compound .

Properties

IUPAC Name

3-methyl-1-(4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVOURRQFIQWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454627
Record name 3-methyl-1-(4-methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180622-24-6
Record name 3-methyl-1-(4-methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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